molecular formula C24H44CaO6 B1212936 Calcium stearoyl-2-lactylate CAS No. 5793-94-2

Calcium stearoyl-2-lactylate

Cat. No.: B1212936
CAS No.: 5793-94-2
M. Wt: 468.7 g/mol
InChI Key: BZIFRWUXIYDWJP-UHFFFAOYSA-N
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Description

Calcium stearoyl-2-lactylate is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a long carbon chain and multiple functional groups, making it versatile in chemical reactions and applications.

Mechanism of Action

Calcium stearoyl-2-lactylate, also known as Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt, is a versatile food additive. It is non-toxic, biodegradable, and typically manufactured using biorenewable feedstocks .

Target of Action

The primary target of this compound (CSL) is the starch in food products . It interacts with the starch granules, affecting their swelling and solubilization .

Mode of Action

CSL acts as an emulsifier and stabilizer in food products . It reduces the swelling and solubilization of starch granules . This interaction helps to improve the texture of the food product and makes it more pliable and easier to work with .

Biochemical Pathways

It is known that csl impacts thestarch gelatinization process . By reducing starch granule swelling and solubilization, CSL can help retard the firmness of starch gels .

Pharmacokinetics

As a food additive, it is generally recognized as safe (gras) by the fda .

Result of Action

The action of CSL results in improved mixing tolerance and dough development time , better gas retention , increased loaf volume , enhanced texture and crust tenderness , as well as shelf life extension .

Action Environment

The efficacy and stability of CSL can be influenced by environmental factors such as pH and temperature . It is slightly soluble in hot water and can be easily hydrolyzed under strong acid or strong alkali conditions . Therefore, the environment in which CSL is used should be carefully controlled to ensure its effectiveness.

Biochemical Analysis

Biochemical Properties

Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with lipase enzymes, which catalyze the hydrolysis of fats. The interaction between octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt and lipase enzymes results in the breakdown of lipid molecules, facilitating various metabolic processes. Additionally, this compound can bind to specific protein receptors on cell membranes, influencing cellular signaling pathways and metabolic activities .

Cellular Effects

The effects of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit certain signaling pathways, leading to changes in gene expression and protein synthesis. These changes can affect various cellular processes, such as cell growth, differentiation, and apoptosis. Moreover, octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can alter cellular metabolism by affecting the activity of metabolic enzymes and the availability of substrates .

Molecular Mechanism

At the molecular level, octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can result in alterations in cellular function, including changes in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular stress, inflammation, and other adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in scientific research and potential therapeutic applications .

Metabolic Pathways

Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can participate in lipid metabolism by interacting with lipase enzymes and other metabolic proteins. These interactions can affect the breakdown and synthesis of lipid molecules, influencing overall metabolic activities. Additionally, octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can modulate the activity of metabolic pathways related to energy production and storage .

Transport and Distribution

The transport and distribution of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biological effects, including its impact on cellular metabolism and signaling pathways .

Subcellular Localization

The subcellular localization of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic activities. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules, including enzymes and receptors, modulating its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium stearoyl-2-lactylate typically involves esterification reactions. One common method is the reaction of octadecanoic acid with 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Calcium stearoyl-2-lactylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Calcium stearoyl-2-lactylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester: This compound is similar but lacks the calcium salt component.

    Stearic acid esters: These compounds have similar long carbon chains but different functional groups.

Uniqueness

The presence of the calcium salt in Calcium stearoyl-2-lactylate adds unique properties, such as increased solubility and stability, which are not found in similar compounds .

Properties

CAS No.

5793-94-2

Molecular Formula

C24H44CaO6

Molecular Weight

468.7 g/mol

IUPAC Name

calcium;2-(2-octadecanoyloxypropanoyloxy)propanoate

InChI

InChI=1S/C24H44O6.Ca/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);

InChI Key

BZIFRWUXIYDWJP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Ca]

5793-94-2

physical_description

White or slightly yellowish powder or brittle solid with a characteristic odou

Related CAS

25383-99-7 (hydrochloride salt)

solubility

Slightly soluble in hot wate

Synonyms

calcium stearoyl-2-lactylate
sodium stearoyllactylate
stearoyl-2-lactylic acid
stearoyl-2-lactylic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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